N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3-diphenylpropanamide
Description
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3-diphenylpropanamide is a synthetic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with fluorine and methyl groups, along with a 3,3-diphenylpropanamide side chain. The benzo[c][1,2,5]thiadiazole moiety is a bicyclic heteroaromatic system containing sulfur and nitrogen atoms, which confers electronic and steric properties critical for biological interactions. The diphenylpropanamide substituent introduces hydrophobic character, which may improve membrane permeability and target engagement.
Properties
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3S/c1-26-21-14-19(24)20(15-22(21)27(2)31(26,29)30)25-23(28)13-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,14-15,18H,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPCESGBXYBYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3-diphenylpropanamide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiadiazole ring and a diphenylpropanamide moiety. Its molecular formula is with a molecular weight of approximately 393.48 g/mol. The presence of the fluorine atom and the dioxido group may contribute to its unique biological properties.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Some derivatives have shown inhibitory effects on enzymes such as tyrosyl-DNA phosphodiesterase I and influenza neuraminidase . This suggests potential applications in antiviral therapies and cancer treatment.
- Antitumor Activity : Thiazolidine derivatives related to this compound have demonstrated significant antitumor activity against various cancer cell lines. For instance, studies have reported that thiazolidinones can decrease cell viability in glioblastoma multiform cells .
Case Studies
A comprehensive review of literature reveals several case studies focusing on the biological activity of thiadiazole derivatives:
- Anticancer Properties : In a study evaluating the cytotoxic effects on glioma cells, certain thiazolidine derivatives exhibited IC50 values in the low micromolar range. These compounds were synthesized through multi-component reactions and showed promising results in inhibiting tumor cell proliferation .
- Enzyme Inhibition : Another study investigated the inhibitory effects of synthesized thiazolidine derivatives on α-amylase and urease. Several compounds displayed potent inhibition compared to standard drugs used in diabetes management and gastric disorders .
Comparative Analysis
The following table summarizes the biological activities of selected compounds related to this compound:
Comparison with Similar Compounds
Boron-Containing Analogues
Compound : N-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-nitrobenzo[c][1,2,5]thiadiazol-5-amine (14)
- Key Differences : Incorporates a boronate ester group instead of the diphenylpropanamide chain. The nitro group at position 4 increases electron-withdrawing effects, altering reactivity.
- Synthesis : Prepared via coupling in DMF with 56.52% yield, suggesting moderate efficiency under similar conditions .
Thiadiazole-Triazole Hybrids
Compound: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c)
- Key Differences: Replaces the benzo[c][1,2,5]thiadiazole core with a triazole-thiazole system.
- Bioactivity : Demonstrated strong docking affinity in studies, comparable to reference ligands like acarbose .
- Synthesis : Utilized click chemistry with Cu(I) catalysis, differing from the main compound’s likely SNAr or amidation pathways .
Diphenylpropanamide Analogues
Anticancer Thiazole Derivatives
Compound: 2-(2-(4-Methyl-2-phenylthiazole-5-carbonyl) hydrazono)-N′-phenylpropane hydrazonoyl chloride (5a–c)
- Key Differences: Features a thiazole core with hydrazonoyl chloride substituents instead of the benzo[c][1,2,5]thiadiazole system.
- Bioactivity : Exhibited IC50 values of 1.61–1.98 µg/mL against HepG-2 cells, indicating potent cytotoxicity .
- Synthesis : Employed α-halo compounds (e.g., phenacyl bromide) in EtOH with triethylamine, contrasting with the main compound’s likely use of aprotic solvents .
Pesticidal Benzamides
Compound : Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Key Differences : Simpler benzamide structure lacking the bicyclic thiadiazole core. The trifluoromethyl group enhances pesticidal activity.
Comparative Data Table
Research Findings and Mechanistic Insights
- Bioactivity Gaps : While thiazole derivatives (e.g., 7b) show anticancer activity, the target compound’s diphenylpropanamide group may confer distinct pharmacokinetic profiles, such as prolonged half-life due to hydrophobic interactions .
- Synthetic Challenges : Boron-containing analogues (e.g., Compound 14) achieve moderate yields, suggesting that the target compound’s synthesis may require optimized catalysts or stepwise functionalization to improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
